molecular formula C9H17N B15322392 3-(Cyclopentylmethyl)azetidine

3-(Cyclopentylmethyl)azetidine

Cat. No.: B15322392
M. Wt: 139.24 g/mol
InChI Key: FIQQSLNPWKXJSJ-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where a cyclopentylmethyl-substituted precursor reacts with an azetidine-forming reagent under controlled conditions . Another approach involves the use of metalated azetidines, which can be functionalized to introduce the cyclopentylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as catalytic processes or continuous flow chemistry. These methods aim to optimize yield, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines, which can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentylmethyl)azetidine is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications. Its reactivity is higher than pyrrolidines but more manageable than aziridines, making it suitable for a wide range of applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(cyclopentylmethyl)azetidine

InChI

InChI=1S/C9H17N/c1-2-4-8(3-1)5-9-6-10-7-9/h8-10H,1-7H2

InChI Key

FIQQSLNPWKXJSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CNC2

Origin of Product

United States

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